molecular formula C6H6N2O3 B1374435 2-Amino-6-hydroxypyridine-3-carboxylic acid CAS No. 1534923-38-0

2-Amino-6-hydroxypyridine-3-carboxylic acid

Cat. No.: B1374435
CAS No.: 1534923-38-0
M. Wt: 154.12 g/mol
InChI Key: FZLAVOOPVWFXFT-UHFFFAOYSA-N
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Description

“2-Amino-6-hydroxypyridine-3-carboxylic acid”, also known as APCA or 3-carboxy-2-amino-6-hydroxypyridine, is a heterocyclic organic compound. It is a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H6N2O3 . The molecular weight is 154.12 g/mol.

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of pyridonecarboxylic acids, which are structurally related to 2-amino-6-hydroxypyridine-3-carboxylic acid, exhibit significant antibacterial properties. For instance, compounds synthesized with amino- and hydroxy-substituted cyclic amino groups demonstrated enhanced antibacterial activity, both in vitro and in vivo, compared to some existing antibiotics. These findings suggest the potential of such compounds in developing new antibacterial agents (Egawa et al., 1984).

Coordination Polymeric Networks

Lanthanide-organic coordination polymeric networks have been constructed using hydroxypyridine carboxylic acids. These frameworks exhibit unique topologies and could be significant in the field of material science, particularly in the development of new types of coordination polymers (Liu et al., 2009).

Molecular Arrangements Studies

The molecular arrangements of substituted hydroxypyridine carboxylic acids, closely related to this compound, have been studied to understand their structural properties. This research provides insights into the molecular behavior of these compounds, which is valuable in the design of new materials and pharmaceuticals (May et al., 2019).

Antioxidant Properties

Studies have also been conducted on compounds derived from hydroxypyridine carboxylic acids, such as the synthesis of spin-labeled amides exhibiting antioxidant potential. These findings are promising for applications in biomedical studies and imaging techniques like magnetic resonance imaging (MRI) (Yushkova et al., 2013).

Photophysical Studies

The photophysics of hydroxypyridine carboxylic acids have been investigated, revealing insights into proton transfer mechanisms within these molecules. Such studies are crucial for understanding the photophysical behavior of these compounds, which can have applications in photochemistry and photobiology (Rode et al., 2012).

Electrocatalytic Carboxylation

Research into the electrocatalytic carboxylation of pyridine derivatives with CO2 has demonstrated the potential of these reactions in organic synthesis. The development of new electrochemical procedures for such reactions can lead to more efficient and environmentally friendly methods for chemical synthesis (Feng et al., 2010).

Insulin-Mimetic Activities

Metal complexes involving hydroxypyridine carboxylic acids have been synthesized and shown to exhibit insulin-mimetic activities. Such studies are significant for the development of new treatments for diabetes and related metabolic disorders (Nakai et al., 2005).

Future Directions

Pyridine derivatives are in great demand as synthons for pharmaceutical products. Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties . Therefore, the study and application of “2-Amino-6-hydroxypyridine-3-carboxylic acid” and similar compounds have promising future directions in various fields, including drug discovery and materials science.

Properties

IUPAC Name

2-amino-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2H,(H,10,11)(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLAVOOPVWFXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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